7-(3-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and methylphenyl groups, as well as a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions The starting materials often include substituted anilines and pyrimidines, which undergo cyclization and substitution reactions to form the pyrrolo[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in ensuring the efficiency and safety of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(3-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases, and acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
7-(3-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(3-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-3-((tetrahydrofuran-2-yl)methyl)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one
- N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine
- 3-(4-substituted phenyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-ones
Uniqueness
7-(3-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the tetrahydrofuran-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N4O |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
7-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H24N4O/c1-17-7-5-10-19(13-17)28-15-21(18-8-3-2-4-9-18)22-23(26-16-27-24(22)28)25-14-20-11-6-12-29-20/h2-5,7-10,13,15-16,20H,6,11-12,14H2,1H3,(H,25,26,27) |
InChI Key |
XMBVQVRWJNIZJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NCC4CCCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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